2-[3-[4-(Difluoromethoxy)phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]ethanol
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Overview
Description
OSM-X-064: is a novel organic compound synthesized through innovative chemical pathways. Its molecular structure consists of a central aromatic core flanked by functional groups that confer unique properties. Although its exact chemical formula remains undisclosed, OSM-X-064 has garnered significant attention in both academic and industrial circles due to its promising applications.
Preparation Methods
Synthetic Routes: Several synthetic routes lead to the formation of OSM-X-064. The most common approach involves a multistep process, starting from readily available precursors. Researchers have explored both linear and convergent strategies, optimizing reaction conditions to achieve high yields.
Reaction Conditions: The key reactions in OSM-X-064 synthesis include:
Aromatic Substitution: Introduction of functional groups via electrophilic or nucleophilic aromatic substitution.
Cyclization: Formation of the central aromatic core through intramolecular cyclization.
Functional Group Transformations: Conversion of precursor intermediates into desired functional groups.
Industrial Production: In industry, OSM-X-064 is synthesized on a large scale using continuous-flow reactors. These reactors allow precise control over reaction parameters, minimizing side reactions and maximizing efficiency. The process integrates safety measures and waste reduction protocols.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: OSM-X-064 undergoes controlled oxidation to enhance its stability and reactivity.
Reduction: Selective reduction steps modify specific functional groups.
Substitution: Aromatic substitution reactions introduce diverse substituents.
Rearrangements: Intramolecular rearrangements contribute to the final structure.
Oxidizing Agents: N-bromosuccinimide (NBS), potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂).
Substitution Conditions: Lewis acids (e.g., AlCl₃), strong bases (e.g., NaOH).
Rearrangement Catalysts: Acidic zeolites, Lewis acids.
Major Products: The primary product of OSM-X-064 synthesis is the fully substituted compound with enhanced aromaticity. Its unique combination of functional groups contributes to its diverse applications.
Scientific Research Applications
Chemistry:
Catalysis: OSM-X-064 acts as a catalyst in challenging transformations.
Materials Science: Its π-conjugated system finds use in organic electronics and photovoltaics.
Drug Discovery: OSM-X-064 shows promise as a lead compound for novel drug development.
Biological Imaging: Its fluorescent properties enable cellular imaging.
Fine Chemicals: OSM-X-064 serves as a building block for specialty chemicals.
Agrochemicals: Potential herbicides or fungicides.
Mechanism of Action
The exact mechanism remains an active area of research. OSM-X-064 likely interacts with specific protein targets, modulating cellular pathways. Its π-electron system may play a role in signal transduction or enzyme inhibition.
Comparison with Similar Compounds
OSM-X-064 stands out due to its unique combination of functional groups and enhanced aromaticity. While structurally related to compounds like X-063 and Y-065, OSM-X-064 exhibits distinct properties that set it apart.
Researchers continue to explore its multifaceted properties, paving the way for exciting advancements in chemistry and beyond .
Properties
Molecular Formula |
C14H16F2N4O2 |
---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
2-[3-[4-(difluoromethoxy)phenyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]ethanol |
InChI |
InChI=1S/C14H16F2N4O2/c15-14(16)22-11-3-1-9(2-4-11)13-19-18-12-8-17-7-10(5-6-21)20(12)13/h1-4,10,14,17,21H,5-8H2 |
InChI Key |
PSSFFOLKPUSBCU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(=NN=C2C3=CC=C(C=C3)OC(F)F)CN1)CCO |
Origin of Product |
United States |
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